molecular formula C3H5F B3031224 trans-1-Fluoro-1-propene CAS No. 20327-65-5

trans-1-Fluoro-1-propene

Cat. No.: B3031224
CAS No.: 20327-65-5
M. Wt: 60.07 g/mol
InChI Key: VJGCZWVJDRIHNC-NSCUHMNNSA-N
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Description

trans-1-Fluoro-1-propene (CAS 20327-65-5, Molecular Formula: C3H5F, Molecular Weight: 60.07) is a fluorinated olefin of interest in synthetic and mechanistic chemistry research . This compound serves as a valuable building block for investigating stereospecific addition reactions; studies have demonstrated its reaction with bromine under ionic conditions results in stereospecific anti -additions, while its photoreaction with hydrogen bromide yields adducts bidirectionally . Researchers utilize it to explore the unique electronic properties and "cis effect" of fluorinated alkenes, a phenomenon where specific fluorinated isomers exhibit counter-intuitive thermodynamic stability . Its well-characterized standard enthalpy of formation in the gas phase is -173.00 kJ/mol, providing essential data for thermochemical studies and computational modeling . This compound is for research use only in a laboratory setting. It is strictly not for diagnostic or therapeutic use, nor for use in humans.

Properties

IUPAC Name

(E)-1-fluoroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGCZWVJDRIHNC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20327-65-5
Record name trans-1-Fluoro-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020327655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Reactions Analysis

Types of Reactions: trans-1-Fluoro-1-propene undergoes various chemical reactions, including:

    Addition Reactions: The double bond in this compound makes it reactive towards addition reactions with halogens, hydrogen halides, and other electrophiles.

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Halogenation: Reacting with halogens like chlorine or bromine in the presence of light or a catalyst.

    Hydrohalogenation: Addition of hydrogen halides such as hydrogen chloride or hydrogen bromide.

Major Products Formed:

    Dihalides: Formed from halogenation reactions.

    Haloalkanes: Formed from hydrohalogenation reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of trans-1-fluoro-1-propene is in organic synthesis, particularly in the development of fluorinated compounds. Fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.

Fluorination Reactions

This compound serves as a versatile reagent in nucleophilic fluorination reactions. For instance, it can be employed to introduce fluorine into various organic substrates, enhancing their pharmacological properties. Recent studies have highlighted its utility in synthesizing monofluorinated derivatives that mimic natural products, which could lead to the development of new pharmaceuticals .

Material Science

In material science, this compound is utilized in the synthesis of fluoropolymers and other advanced materials. Its unique reactivity allows for the creation of polymers with desirable properties such as chemical resistance and thermal stability.

Fluoropolymer Nanoparticles

Research has demonstrated the potential of using this compound in the synthesis of fluoropolymer nanoparticles (FPNPs). These nanoparticles have applications in drug delivery systems and nanocomposites due to their improved structural complexity and functional properties .

Medicinal Chemistry

The incorporation of fluorine into organic molecules can significantly alter their biological activity. Therefore, this compound is being explored for its potential in medicinal chemistry.

Development of Therapeutics

Studies have shown that compounds synthesized using this compound can exhibit enhanced potency against various biological targets. This makes it a valuable starting material for developing new therapeutics aimed at treating diseases such as cancer and infectious diseases .

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Synthesis of Fluorinated Natural Products : Researchers successfully synthesized monofluorinated analogs of natural products using this compound as a key intermediate, demonstrating its effectiveness in creating biologically relevant molecules .
  • Fluoropolymer Development : A study on FPNPs synthesized from this compound showed that these materials possess unique properties suitable for biomedical applications, such as targeted drug delivery systems .
  • Pharmaceutical Applications : The use of this compound in synthesizing novel fluorinated compounds has led to promising results in preclinical trials for new cancer therapies .

Mechanism of Action

The mechanism of action of trans-1-Fluoro-1-propene involves its reactivity towards electrophiles and nucleophiles due to the presence of the double bond and the fluorine atom. The molecular targets include various organic molecules that can undergo addition or substitution reactions with this compound .

Comparison with Similar Compounds

cis-1-Fluoro-1-propene (Z-isomer)

  • CAS : 19184-10-2
  • Molecular Formula : C₃H₅F (identical to trans-isomer)
  • Key Differences: Stereochemistry: The cis configuration introduces steric strain between the fluorine and methyl group, reducing thermodynamic stability compared to the trans isomer . Physical Properties: Limited data available, but cis isomers generally exhibit higher boiling points due to dipole alignment.

2-Fluoro-propene

  • CAS : 1184-60-7
  • Molecular Formula : C₃H₅F (fluorine at 2-position)
  • Key Differences :
    • Structure : Fluorine at the 2-position alters electron distribution, affecting reactivity in electrophilic additions.
    • Applications : Used as a precursor for trans-1-fluoro-1-propene synthesis .

trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))

  • CAS : 29118-24-9
  • Molecular Formula : C₃H₂F₄
  • Environmental Impact: HFO-1234ze(E) is marketed as an eco-friendly alternative to hydrofluorocarbons (HFCs) .

Comparative Data Table

Property This compound cis-1-Fluoro-1-propene 2-Fluoro-propene HFO-1234ze(E)
CAS No. 20327-65-5 19184-10-2 1184-60-7 29118-24-9
Molecular Formula C₃H₅F C₃H₅F C₃H₅F C₃H₂F₄
Molecular Mass (g/mol) 60.071 60.071 60.071 114.04
Density (g/cm³) 0.778 N/A N/A 1.29 (liquid, 25°C)
Vapor Pressure (mmHg) 3930 at 25°C N/A N/A 5.7 at 25°C
Flammability High (Risk Code 10) Likely high High Low (non-flammable)
Applications Chemical synthesis Research chemical Intermediate Refrigerant

Research Findings and Key Distinctions

Reactivity and Stability

  • This compound exhibits greater stability than its cis counterpart due to reduced steric hindrance .
  • Fluorine’s electron-withdrawing effect in this compound polarizes the double bond, enhancing susceptibility to nucleophilic attacks compared to non-fluorinated alkenes .
  • HFO-1234ze(E) ’s tetrafluorination results in low reactivity, making it suitable for inert applications like refrigeration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Fluoro-1-propene
Reactant of Route 2
trans-1-Fluoro-1-propene

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